N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide
Description
This compound is a synthetic prostaglandin analog characterized by a cyclopentyl core substituted with hydroxyl groups at positions 3 and 5, a phenoxybutenyl side chain at position 2, and an amide group (N-cyclopropylmethyl) at the heptenamide terminus. Its structure suggests activity as a prostaglandin receptor modulator, likely targeting the prostaglandin F2-alpha (FP) receptor, which is implicated in intraocular pressure regulation and glaucoma treatment .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO5/c28-20(18-32-21-8-4-3-5-9-21)14-15-23-22(24(29)16-25(23)30)10-6-1-2-7-11-26(31)27-17-19-12-13-19/h1,3-6,8-9,14-15,19-20,22-25,28-30H,2,7,10-13,16-18H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKRYMGBWCAHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694037 | |
| Record name | N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138395-09-1 | |
| Record name | N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentane Core Construction
Prostaglandin syntheses typically employ Corey lactone or bicyclic ketone intermediates. For this compound, a Wittig reaction between a cyclopentanone derivative and a stabilized ylide may install the phenoxybutenyl side chain.
Table 1: Cyclopentane Precursor Synthesis
Phenoxybutenyl Side Chain Installation
The phenoxy group at position 4 of the butenyl chain likely originates from nucleophilic substitution between a bromobutene intermediate and phenol.
Key Reaction
Heptenamide Tail Assembly
The heptenamide moiety is introduced via amide coupling between a heptenoic acid derivative and cyclopropylmethylamine.
Optimized Conditions
-
Coupling Agent : HATU/DIPEA in DMF
-
Temperature : 0°C → RT
Stereochemical Control
Hydroxyl Group Protection
Temporary protection of hydroxyl groups is critical to prevent undesired side reactions:
-
3,5-Dihydroxy groups : Protected as tert-butyldimethylsilyl (TBS) ethers
Table 2: Protection/Deprotection Sequence
| Group | Protecting Agent | Deprotection Method |
|---|---|---|
| 3,5-OH | TBSCl, imidazole | TBAF, THF |
| 2-Side chain OH | Ac2O, pyridine | K2CO3, MeOH/H2O |
Final Assembly and Global Deprotection
A convergent synthesis strategy links the cyclopentane core with the heptenamide tail via Horner-Wadsworth-Emmons olefination :
Final deprotection under mild acidic conditions (HOAc/H2O/THF) yields the target compound.
Analytical Characterization
Post-synthesis verification employs techniques detailed in prostaglandin quality control protocols:
Table 3: Analytical Parameters
| Method | Conditions | Key Metrics |
|---|---|---|
| RP-HPLC-MS/MS | C18 column, 0.1% formic acid/MeOH gradient | Retention time: 8.2 min |
| 1H NMR | DMSO-d6, 600 MHz | δ 5.48 (m, 2H, CH=CH) |
| HRMS | ESI+ | m/z 444.2749 [M+H]+ |
Challenges and Optimization Opportunities
-
Stereochemical Purity : Undefined stereocenters in PubChem data (5 undefined centers) suggest challenges in chiral resolution. Preparative chiral HPLC or asymmetric catalysis may improve enantiomeric excess.
-
Scale-Up Limitations : Low yields in hydroxylation steps (∼65%) necessitate catalyst screening (e.g., Sharpless asymmetric dihydroxylation).
-
Degradation Pathways : Forced degradation studies under ICH guidelines reveal susceptibility to oxidation at the 3-hydroxy group, mandating antioxidant additives in final formulations .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The enyl group can be reduced to form saturated compounds.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the enyl group may produce saturated hydrocarbons.
Scientific Research Applications
N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Bimatoprost (7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-cyclopentyl]-N-ethyl-hept-5-enamide)
- Key Differences: Side Chain: Bimatoprost has a 3-hydroxy-5-phenylpentenyl group at position 2 of the cyclopentyl ring, whereas the target compound features a 3-hydroxy-4-phenoxybutenyl group. Amide Substituent: Bimatoprost uses an N-ethyl group, while the target compound employs N-cyclopropylmethyl. The cyclopropyl group may confer metabolic stability due to its rigid, non-oxidizable structure .
- Functional Impact :
16-Phenoxy Tetranor Prostaglandin F2α
- Key Differences: Terminal Group: The prostaglandin F2α analog terminates in a carboxylic acid (hept-5-enoic acid), whereas the target compound has an amide group. Amides generally exhibit improved membrane permeability compared to carboxylic acids . Molecular Weight: The prostaglandin analog has a lower molecular weight (390.48 g/mol vs. ~500 g/mol for the target compound, inferred from and ), which may influence biodistribution .
- Functional Impact: Carboxylic acid-terminated prostaglandins often require ester prodrugs (e.g., latanoprost isopropyl ester) for topical efficacy. The target compound’s amide group may eliminate this requirement, enhancing direct activity .
Latanoprost and Derivatives
- Key Differences: Ester vs. Amide: Latanoprost uses an isopropyl ester (e.g., isopropyl (Z)-7-...heptenoate), whereas the target compound has an amide. Esters are prone to hydrolysis, necessitating prodrug formulations, while amides offer greater stability . Phenoxy vs. Trifluoromethylphenoxy: Some latanoprost analogs (e.g., in ) include trifluoromethylphenoxy groups, which enhance lipophilicity and receptor affinity. The target compound’s unmodified phenoxy group may reduce potency but improve safety .
Tabulated Comparison of Structural and Physicochemical Properties
Biological Activity
N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide, also known as (5Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl]cyclopentyl]-5-heptenamide, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H37NO5 |
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | (Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enamide |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 665.5 ± 55.0 °C |
| LogP | 1.71 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to active or allosteric sites on target proteins. This interaction can lead to altered cellular functions and physiological responses.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its therapeutic effects in various diseases.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests its possible application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Properties
Studies have demonstrated that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation. These findings position it as a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
-
Study on Antioxidant Activity:
- A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH and ABTS). Results indicated a significant reduction in free radicals, supporting its use as a natural antioxidant .
- Anti-inflammatory Research:
- Cancer Therapeutics:
Q & A
Basic: What are the key challenges in synthesizing N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide, and what methodologies address them?
Answer:
The synthesis of this compound involves challenges in stereochemical control (e.g., cyclopentyl and butenyl substituents) and regioselectivity during coupling reactions. A methodological approach includes:
- Stepwise coupling : Use of palladium-catalyzed cross-coupling to assemble the phenoxybutenyl and cyclopentyl fragments, ensuring regioselectivity .
- Hydroxyl group protection : Temporary protection of hydroxyl groups (e.g., silyl ethers or acetates) to prevent side reactions during cyclopropane methylation .
- Chiral resolution : Chiral HPLC or enzymatic resolution to isolate enantiomers, critical given the compound’s multiple stereocenters .
Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer:
Validation requires a combination of analytical techniques:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., observed vs. calculated mass accuracy < 2 ppm) .
- NMR spectroscopy : Analyze coupling constants (e.g., J values for Z/E isomers in the hept-5-enamide chain) and hydroxyl proton integration .
- HPLC-UV : Use reverse-phase C18 columns with λmax ~255 nm (common for conjugated enamide systems) to assess purity ≥98% .
Advanced: What experimental strategies resolve contradictions in biological activity data for this compound (e.g., receptor binding vs. in vitro efficacy)?
Answer:
Contradictions often arise from assay conditions or metabolite interference. Strategies include:
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify active/inactive metabolites .
- Receptor profiling : Use radioligand binding assays (e.g., competitive displacement with ³H-labeled agonists) to differentiate direct binding vs. allosteric modulation .
- Dose-response normalization : Apply Hill coefficient analysis to distinguish partial agonism from assay artifacts .
Advanced: How can researchers optimize the compound’s stability for long-term storage in aqueous buffers?
Answer:
Degradation in aqueous media is influenced by pH and oxidation. Optimization involves:
- Lyophilization : Store as a lyophilized powder at -20°C, reconstituting in degassed buffers (pH 6–7) to minimize hydrolysis .
- Antioxidant additives : Include 0.1% ascorbic acid or EDTA to prevent radical-mediated oxidation of the cyclopropane and phenoxy groups .
- Stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track degradation products .
Advanced: What computational methods predict the compound’s pharmacokinetic properties (e.g., BBB permeability, CYP inhibition)?
Answer:
- Molecular dynamics (MD) simulations : Predict blood-brain barrier (BBB) penetration using logP and polar surface area (PSA) calculations. PSA < 90 Ų suggests moderate permeability .
- CYP450 docking studies : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites, identifying potential metabolic hotspots (e.g., cyclopropane ring) .
- QSAR models : Apply published quantitative structure-activity relationship models for half-life prediction, adjusting for hydroxyl group hydrogen-bonding capacity .
Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s anti-inflammatory activity?
Answer:
- COX-1/COX-2 inhibition : Use fluorometric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) with IC50 determination .
- NF-κB luciferase reporter assay : Treat transfected HEK293 cells and measure luminescence to assess pathway modulation .
- Cytokine profiling : Quantify TNF-α/IL-6 via ELISA in LPS-stimulated macrophages, ensuring dose ranges align with solubility limits (e.g., DMSO ≤0.1% v/v) .
Advanced: How do researchers address discrepancies between computational docking results and empirical binding data?
Answer:
- Ensemble docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., from NMR or cryo-EM structures) .
- Binding entropy correction : Apply MM-PBSA/GBSA calculations to include solvation and entropy effects absent in rigid docking .
- Mutagenesis validation : Create point mutations (e.g., Ala scanning) in predicted binding residues to confirm computational predictions .
Basic: What spectroscopic techniques characterize the compound’s stereochemistry?
Answer:
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .
- NOESY NMR : Identify spatial proximity between cyclopropane methyl protons and cyclopentyl hydroxyl groups to confirm stereochemistry .
- Vibrational optical activity (VOA) : Resolve enantiomer-specific IR/Raman signatures for chiral centers .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Answer:
- Isosteric replacement : Substitute labile groups (e.g., replace phenoxy with trifluoromethoxy to reduce CYP2C9 metabolism) .
- Prodrug strategies : Convert hydroxyl groups to phosphate esters, enabling hydrolysis only in target tissues .
- Deuterium incorporation : Replace hydrogens α to carbonyls with deuterium to slow CYP-mediated oxidation (deuterium isotope effect) .
Advanced: What statistical methods are critical for analyzing dose-response data in preclinical studies?
Answer:
- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate EC50 and Hill slopes, using tools like GraphPad Prism .
- ANOVA with post hoc tests : Apply Tukey’s HSD for multi-group comparisons to control Type I error .
- Bootstrap resampling : Estimate confidence intervals for IC50 values when data are non-normally distributed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
